molecular formula C16H17ClN4O3 B7539810 4-(3-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxamide

4-(3-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxamide

Cat. No. B7539810
M. Wt: 348.78 g/mol
InChI Key: WEJXZONYXWRHCC-UHFFFAOYSA-N
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Description

4-(3-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CBP and is a piperazine derivative. CBP has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of CBP involves its interaction with the DNA of cells. CBP binds to the minor groove of DNA and induces structural changes that can lead to DNA damage and cell death. This mechanism of action is similar to other DNA-binding compounds such as anthracyclines and platinum-based drugs.
Biochemical and Physiological Effects:
CBP has been shown to have a variety of biochemical and physiological effects. Studies have shown that CBP can inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. CBP has also been shown to induce oxidative stress, which can further contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of CBP for laboratory experiments is its selectivity for cancer cells. CBP has been shown to have minimal toxicity to normal cells, making it a potentially safer alternative to other anti-cancer agents. However, one limitation is the lack of clinical data on CBP, which makes it difficult to determine its efficacy and safety in human patients.

Future Directions

There are several potential future directions for research on CBP. One area of interest is the development of CBP derivatives with improved selectivity and potency. Another potential direction is the investigation of CBP's effects on different types of cancer and its potential use in combination with other anti-cancer agents. Additionally, further studies are needed to determine the safety and efficacy of CBP in human patients.

Synthesis Methods

The synthesis of CBP involves the reaction of 3-chlorobenzoyl chloride with 5-methyl-1,2-oxazole-3-amine to form 3-chlorobenzoyl-5-methyl-1,2-oxazole-3-amine. This intermediate is then reacted with piperazine-1-carboxylic acid to produce CBP.

Scientific Research Applications

CBP has been studied for its potential therapeutic applications in various fields of science. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that CBP can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

4-(3-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c1-11-9-14(19-24-11)18-16(23)21-7-5-20(6-8-21)15(22)12-3-2-4-13(17)10-12/h2-4,9-10H,5-8H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJXZONYXWRHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxamide

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